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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the covalent inhibitor M-1121, focusing on its

selectivity and potential for cross-reactivity with other protein targets. The information herein is

intended to assist researchers in evaluating M-1121 for their specific applications.

Executive Summary
M-1121 is a potent and orally active covalent inhibitor of the menin-Mixed Lineage Leukemia

(MLL) protein-protein interaction, a critical driver in certain types of acute leukemia.[1][2][3][4]

M-1121 establishes a covalent bond with Cysteine 329 within the MLL binding pocket of menin.

[1][2][4] This targeted mechanism of action leads to the downregulation of downstream genes

like HOXA9 and MEIS1, which are essential for the proliferation of MLL-rearranged leukemia

cells.[1][3][5]

Published data demonstrates the high selectivity of M-1121 for leukemia cell lines harboring

MLL translocations over those with wild-type MLL.[1][2][4] However, comprehensive cross-

reactivity data from broad panel screens against other protein families (e.g., kinases, G-protein-

coupled receptors) are not publicly available at this time. Such studies are crucial for a

complete understanding of a compound's off-target profile and potential for adverse effects.

This guide presents the available selectivity data for M-1121 and provides a representative

experimental protocol for assessing cross-reactivity against a kinase panel, a standard

approach in drug development for evaluating off-target interactions.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b15568966?utm_src=pdf-interest
https://pmc.ncbi.nlm.nih.gov/articles/PMC8935478/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c00789
https://pubmed.ncbi.nlm.nih.gov/34196551/
https://www.medchemexpress.com/mce_publications/34196551.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8935478/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c00789
https://www.medchemexpress.com/mce_publications/34196551.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC8935478/
https://pubmed.ncbi.nlm.nih.gov/34196551/
https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00789
https://pmc.ncbi.nlm.nih.gov/articles/PMC8935478/
https://pubs.acs.org/doi/abs/10.1021/acs.jmedchem.1c00789
https://www.medchemexpress.com/mce_publications/34196551.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15568966?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


M-1121 Signaling Pathway and Mechanism of Action
M-1121 disrupts the critical interaction between menin and MLL fusion proteins, which are

characteristic of MLL-rearranged leukemias. This interaction is necessary for the recruitment of

the MLL fusion protein complex to target genes, leading to the upregulation of leukemogenic

genes such as HOXA9 and MEIS1. By covalently binding to menin, M-1121 prevents this

interaction, thereby inhibiting the aberrant gene expression that drives cancer cell proliferation.
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Caption: Mechanism of action of M-1121 in inhibiting the menin-MLL interaction.

Selectivity Profile of M-1121
The selectivity of M-1121 has been evaluated against a panel of leukemia cell lines. The data

clearly indicates a high degree of selectivity for cell lines with MLL rearrangements.
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Cell Line MLL Status Disease Indication
Cell Growth
Inhibition IC50 (nM)

MV4;11 MLL/AF4 ALL 10

MOLM-13 MLL/AF9 AML 52

KOPN8 MLL/ENL ALL 110

RS4;11 MLL/AF4 ALL 1,000

HL-60 MLLwt AML >10,000

K562 MLLwt CML >10,000

MEG-01 MLLwt CML >10,000

Source: Zhang M, et

al. J Med Chem.

2021.[1]

AML: Acute Myeloid

Leukemia; ALL: Acute

Lymphocytic

Leukemia; CML:

Chronic Myeloid

Leukemia

Cross-Reactivity with Other Protein Targets
As of the latest available public information, comprehensive cross-reactivity screening data for

M-1121 against a broad panel of protein targets, such as a kinase panel, is not available. This

information is essential for a thorough assessment of the compound's safety and off-target

effects. In the absence of specific data for M-1121, a general experimental protocol for a

radiometric kinase assay is provided below as a reference for how such a study is typically

conducted.

Representative Experimental Protocol: Radiometric
Kinase Panel Screening
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This protocol describes a general procedure for assessing the inhibitory activity of a compound

against a panel of protein kinases using a radiometric assay format. This method measures the

incorporation of a radiolabeled phosphate group from [γ-³³P]-ATP into a substrate.

1. Reagent Preparation:

Kinase Buffer: Prepare a suitable reaction buffer, typically containing HEPES, MgCl₂, MnCl₂,

DTT, and BSA. The exact composition may vary depending on the specific kinase.

ATP Solution: Prepare a stock solution of ATP. For the assay, create a working solution

containing a mixture of non-radiolabeled ATP and [γ-³³P]-ATP at the desired specific activity.

Substrate Solution: Dissolve the specific peptide or protein substrate for each kinase in the

appropriate buffer.

Test Compound: Prepare a stock solution of the test compound (e.g., M-1121) in a suitable

solvent, such as DMSO. Create a series of dilutions to determine the IC50 value.

2. Assay Procedure:

Add the kinase buffer, the specific kinase, and the test compound at various concentrations

to the wells of a microtiter plate.

Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for

compound-kinase interaction.

Initiate the kinase reaction by adding the substrate and the ATP mixture (containing [γ-³³P]-

ATP).

Incubate the reaction for a specified time (e.g., 30-120 minutes) at a controlled temperature

(e.g., 30°C).

Stop the reaction by adding a stop solution, typically a high concentration of phosphoric acid

or EDTA.

3. Measurement of Kinase Activity:

Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat.
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Wash the filter mat multiple times with a wash solution (e.g., phosphoric acid) to remove

unincorporated [γ-³³P]-ATP.

Dry the filter mat.

Measure the amount of radioactivity incorporated into the substrate on the filter mat using a

scintillation counter.

4. Data Analysis:

Calculate the percentage of kinase activity for each concentration of the test compound

relative to a vehicle control (e.g., DMSO).

Plot the percentage of inhibition against the logarithm of the test compound concentration.

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using

appropriate software.

Preparation Kinase Reaction Detection & Analysis

Prepare Reagents
(Kinase, Substrate, ATP, M-1121) Serial Dilution of M-1121 Dispense Kinase and M-1121

into Microplate Pre-incubation Initiate Reaction with
Substrate and [γ-³³P]-ATP Incubate at 30°C Stop Reaction Spot onto Filter Mat Wash to Remove

Unincorporated [γ-³³P]-ATP Scintillation Counting Data Analysis
(Calculate % Inhibition, IC50)

Click to download full resolution via product page

Caption: A typical workflow for a radiometric kinase cross-reactivity assay.

Conclusion
M-1121 is a highly selective covalent inhibitor of the menin-MLL interaction, showing significant

potency in MLL-rearranged leukemia cell lines with minimal effect on wild-type cells. This on-

target selectivity is a promising characteristic for a therapeutic candidate. However, a

comprehensive understanding of its off-target profile requires further investigation through

broad cross-reactivity screening against various protein families. The provided representative

protocol for kinase panel screening illustrates a standard method for such an evaluation.
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Researchers should consider the available selectivity data and the current lack of public, broad

cross-reactivity data when designing future studies involving M-1121.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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